molecular formula C19H21NO2 B3049097 5,8-Dimethyl-9H-carbazol-3-yl pivalate CAS No. 194163-24-1

5,8-Dimethyl-9H-carbazol-3-yl pivalate

Cat. No.: B3049097
CAS No.: 194163-24-1
M. Wt: 295.4 g/mol
InChI Key: DGODWSYOXAETLD-UHFFFAOYSA-N
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Description

5,8-Dimethyl-9H-carbazol-3-yl pivalate is a chemical compound with the molecular formula C19H21NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of 5,8-Dimethyl-9H-carbazol-3-yl pivalate typically involves the esterification of 5,8-dimethyl-9H-carbazole with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

5,8-Dimethyl-9H-carbazol-3-yl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-9H-carbazol-3-yl pivalate involves its interaction with molecular targets such as topoisomerase enzymes and actin filaments. By inhibiting topoisomerase I, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells. Additionally, it disrupts the organization of the actin cytoskeleton, further contributing to its anticancer effects .

Comparison with Similar Compounds

5,8-Dimethyl-9H-carbazol-3-yl pivalate can be compared with other carbazole derivatives such as:

The unique combination of the carbazole core with the pivalate ester group in this compound provides distinct advantages in terms of solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-11-6-7-12(2)17-16(11)14-10-13(8-9-15(14)20-17)22-18(21)19(3,4)5/h6-10,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODWSYOXAETLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)OC(=O)C(C)(C)C)NC2=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445509
Record name Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194163-24-1
Record name Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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